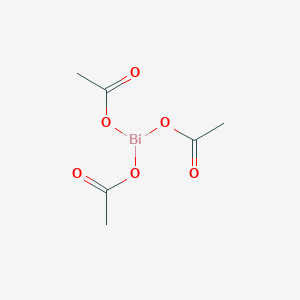
Cholesterylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C₃₃H₅₁N and a molecular weight of 461.76 g/mol . It is primarily used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholesterylaniline can be synthesized through a series of chemical reactions involving cholesterol and aniline. The typical synthetic route involves the following steps:
Formation of Cholesteryl Chloride: Cholesterol is first converted to cholesteryl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination Reaction: The cholesteryl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.
The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cholesterylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cholesteryl oxides, while reduction can produce cholesteryl amines.
Aplicaciones Científicas De Investigación
Cholesterylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological membranes and lipid-protein interactions due to its structural similarity to cholesterol.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which cholesterylaniline exerts its effects involves its interaction with biological membranes and proteins. Its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Cholesterylaniline can be compared with other similar compounds such as:
Cholesteryl Chloride: Used as an intermediate in the synthesis of this compound.
Cholesteryl Acetate: Another cholesterol derivative with different functional properties.
Aniline Derivatives: Compounds like N-phenylaniline, which share the phenylamine structure but differ in their lipid moiety.
This compound is unique due to its combination of a cholesterol backbone and aniline moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C33H51N |
|---|---|
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33-/m1/s1 |
Clave InChI |
QLUKVXBTMCXYMC-IVFUUCCDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)




